molecular formula C13H19ClN2 B1396963 N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride CAS No. 1332529-32-4

N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride

Cat. No. B1396963
CAS RN: 1332529-32-4
M. Wt: 238.75 g/mol
InChI Key: QQNPRZMPONRPPH-UHFFFAOYSA-N
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Description

“N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride” is a compound that contains an indole moiety. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring . They are widely distributed in the natural world and are important in many biological processes .


Molecular Structure Analysis

The molecular structure of “N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride” would consist of an indole ring attached to a propylamine group via a methylene bridge. The indole ring would have a methyl group attached to it .


Chemical Reactions Analysis

Indole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution at the C3 position and nucleophilic substitution at the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride” would depend on its specific structure. Indole itself is a crystalline solid that is slightly soluble in water .

Scientific Research Applications

Tubulin Polymerization Inhibition

This compound has been evaluated for its ability to inhibit tubulin polymerization, which is a promising approach for cancer therapy. It induces cell apoptosis in a dose-dependent manner and arrests cells in the G2/M phase, similar to the action of colchicine .

Anticancer Activity

Indole derivatives, including this compound, have shown potential in treating cancer cells due to their ability to interfere with cell division and growth .

Antimicrobial Properties

The structural framework of indole derivatives is known for its antimicrobial activity, which makes this compound a candidate for developing new antimicrobial agents .

Antitubercular Activity

Compounds with an indole moiety have been studied for their antitubercular properties, offering a potential pathway for tuberculosis treatment .

Anti-inflammatory Effects

Related indole compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes, suggesting similar potential for this compound .

Molecular Docking Studies

This compound may be used in molecular docking studies to predict its interaction with various biological targets, aiding in drug design and discovery processes .

Pharmacological Evaluation

It can be subjected to pharmacological evaluation to determine its efficacy and safety profile across different biological applications .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various indole derivatives with diverse biological activities, expanding its application scope .

Future Directions

The study of indole derivatives is a very active area of research due to their wide range of biological activities. Future research on “N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride” could involve exploring its potential biological activities and developing methods for its synthesis .

properties

IUPAC Name

N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.ClH/c1-9(2)14-8-12-10(3)15-13-7-5-4-6-11(12)13;/h4-7,9,14-15H,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNPRZMPONRPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CNC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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